Tazarotene-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tazarotene-d8 is a deuterated form of tazarotene, a third-generation synthetic retinoid primarily used in the treatment of dermatological conditions such as acne vulgaris, plaque psoriasis, and photoaged skin. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stable isotopic labeling.

科学的研究の応用

Tazarotene-d8 is widely used in scientific research for various applications, including:

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of tazarotene.

Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.

Drug Interaction Studies: To investigate potential interactions with other drugs.

Biological Research: To explore the effects of tazarotene on cellular processes and gene expression.

作用機序

- Although the exact mechanism remains unclear, this binding likely leads to gene expression modulation .

- Downstream effects include reduced mottling, hyperpigmentation, sallowness, and fine/coarse wrinkling in sun-damaged skin .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Tazarotene-d8, like its parent compound Tazarotene, interacts with specific nuclear retinoic acid receptors (RARs), modulating key pathogenic factors in conditions like psoriasis . It is known to regulate gene transcription via these interactions .

Cellular Effects

This compound influences cell function by regulating gene transcription, thereby modulating the three key pathogenic factors in psoriasis . It has been shown to induce epidermal cell differentiation, which is particularly beneficial in the treatment of skin conditions like psoriasis .

Molecular Mechanism

The exact mechanism of action of this compound is not fully understood. It is known that the active form of the drug, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg. It shows relative selectivity for RARb and RARg and may modify gene expression .

Temporal Effects in Laboratory Settings

This compound, like Tazarotene, is known for its rapid onset of action. It has been observed that the clinical response to Tazarotene is rapid, and in many patients, the effects were sustained for several weeks following discontinuation of therapy .

Metabolic Pathways

This compound is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. Tazarotenic acid does not accumulate in adipose tissue but undergoes further metabolism to its sulfoxide and to other polar metabolites. It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Transport and Distribution

This compound, like Tazarotene, is delivered directly into the skin through topical application, ensuring targeted delivery . The systemic absorption of Tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with retinoic acid receptors to modulate gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tazarotene-d8 involves the incorporation of deuterium atoms into the tazarotene molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production involves multiple steps, including:

Synthesis of Deuterated Intermediates: Intermediate compounds are synthesized with deuterium atoms.

Final Assembly: The deuterated intermediates are then assembled to form this compound.

化学反応の分析

Types of Reactions: Tazarotene-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tazarotenic acid, its active metabolite.

Hydrolysis: Ester hydrolysis converts this compound to tazarotenic acid.

Substitution: Deuterium atoms in this compound can be replaced with hydrogen under certain conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Hydrolyzing Agents: Such as acids or bases in aqueous solutions.

Catalysts: Metal catalysts can facilitate substitution reactions.

Major Products:

Tazarotenic Acid: The primary active metabolite formed through oxidation or hydrolysis.

Deuterated By-products: Depending on the reaction conditions, various deuterated by-products may be formed.

類似化合物との比較

Tretinoin: Another retinoid used for acne and photoaging.

Adapalene: A retinoid used for acne treatment.

Isotretinoin: An oral retinoid used for severe acne.

Uniqueness of Tazarotene-d8:

Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique for research purposes, providing insights into the pharmacokinetics and metabolic pathways of tazarotene.

Selective Receptor Binding: this compound selectively binds to RARβ and RARγ, offering targeted therapeutic effects with potentially fewer side effects.

This compound continues to be a valuable compound in both clinical and research settings, contributing to our understanding of retinoid pharmacology and therapeutic applications.

生物活性

Tazarotene-d8, a deuterated derivative of the retinoid Tazarotene, has garnered interest in dermatological research due to its distinct biological activity. This article explores its mechanism of action, therapeutic applications, pharmacokinetics, and comparative efficacy based on diverse sources.

Overview of this compound

Tazarotene is primarily used for treating skin conditions such as acne vulgaris and psoriasis. The deuterated form, this compound, incorporates deuterium atoms which enhance its stability and alter its pharmacokinetic properties. This modification allows for advanced tracking in metabolic studies, making it a valuable tool in dermatological research .

This compound functions as a selective agonist for retinoic acid receptors (RARs), particularly RAR-beta and RAR-gamma. Its active metabolite, tazarotenic acid, modulates gene expression related to skin cell proliferation and differentiation. This interaction is crucial for the treatment of various skin disorders by promoting normal keratinocyte function and reducing hyperproliferation associated with conditions like psoriasis .

Pharmacokinetics

The pharmacokinetic profile of this compound shows minimal systemic absorption due to rapid metabolism in the skin. Studies indicate that topical application leads to low systemic bioavailability (approximately 1%) and a short half-life (17-18 hours) . The incorporation of deuterium may further influence its metabolic pathways, potentially leading to enhanced efficacy or reduced side effects compared to non-deuterated forms .

Therapeutic Applications

Clinical Efficacy:

- Acne Vulgaris: A study involving 46 patients demonstrated significant reductions in acne lesions after 12 weeks of treatment with Tazarotene 0.1% cream, with a mean total lesion count decreasing from 51.9 to 7.8 .

- Psoriasis: Tazarotene has been shown to significantly reduce the severity of clinical signs in psoriasis patients over a 12-week period. Both 0.1% and 0.05% creams were more effective than vehicle treatments .

Case Studies:

- A case study reported successful treatment of linear Darier disease using topical Tazarotene without significant irritation or recurrence of lesions after one year .

Comparative Analysis with Other Retinoids

The following table compares this compound with other common retinoids used in dermatology:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Tazarotene | Acetylenic Retinoid | Psoriasis, acne | Prodrug converted to active metabolite (tazarotenic acid) |

| Adapalene | Naphthoic Acid Derivative | Acne | Less irritating; more stable under light |

| Isotretinoin | Retinoid | Severe acne | Oral formulation; systemic effects |

| Calcipotriene | Vitamin D analog | Psoriasis | Mechanism involves calcium regulation |

特性

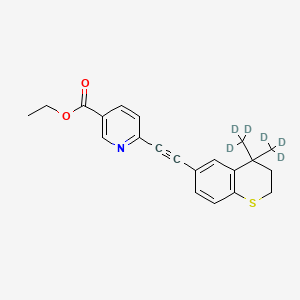

IUPAC Name |

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQICQVSFDPSEI-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。